Cas no 548-89-0 (Gyrophoric Acid)

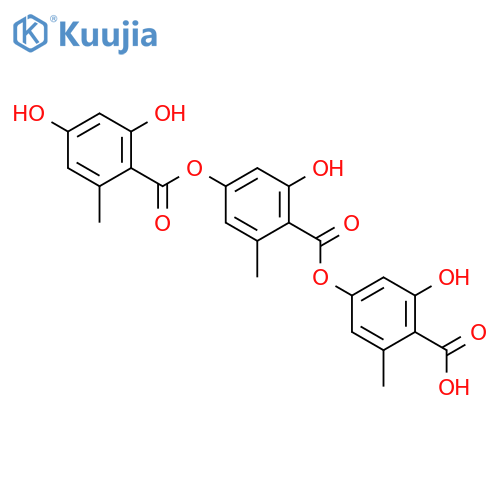

Gyrophoric Acid structure

商品名:Gyrophoric Acid

Gyrophoric Acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methyl-,4-carboxy-3-hydroxy-5-methylphenyl ester

- GYROPHORIC ACID

- 4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid

- Benzoic acid,4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methyl-,4-carboxy-3-hydroxy-5-...

- GYROPHORIC ACID(SH)(DISCONTINUED)

- Gyrophorsaeure

- p-Triorsellinsaeure

- Triorsellinic acid

- [ "Triorsellinic acid" ]

- SPBio_000195

- KBioGR_001322

- SCHEMBL3800330

- Benzoic acid, 4-((2,4-dihydroxy-6-methylbenzoyl)oxy)-2-hydroxy-6-methyl-, 4-carboxy-3-hydroxy-5-methylphenyl ester

- DivK1c_006388

- 548-89-0

- beta-Resorcylic acid, 6-methyl-, 4-(6-methyl-beta-resorcylate) 4-(6-methyl-beta-resorcylate); NSC 646006

- NCGC00247583-01

- NSC-646006

- SMR000387062

- NSC646006

- Spectrum2_000208

- Spectrum5_001823

- CHEMBL470648

- SpecPlus_000292

- 4-[4-(2,4-dihydroxy-6-methyl-benzoyl)oxy-2-hydroxy-6-methyl-benzoyl]oxy-2-hydroxy-6-methyl-benzoic acid

- CCG-40001

- AC-20252

- Spectrum4_000891

- HMS2271K07

- -Resorcylic acid, 6-methyl-, 4-(6-methyl--resorcylate) 4-(6-methyl--resorcylate); NSC 646006

- B0005-124431

- CHEBI:144159

- UNII-BAQ44A6C6H

- FS-10004

- HY-N3985

- MLS000563513

- CS-0024568

- Q2244355

- DTXSID30203289

- starbld0009598

- NS00134224

- BAQ44A6C6H

- GYROPHORICACID

- 4-(4-(2,4-DIHYDROXY-6-METHYLBENZOYL)OXY-2-HYDROXY-6-METHYLBENZOYL)OXY-2-HYDROXY-6-METHYLBENZOIC ACID

- KBio1_001332

- NCI60_015819

- AKOS015965527

- STL564987

- DA-63989

- G12609

- 4-{[(4-{[(2,4-dihydroxy-6-methylphenyl)carbonyl]oxy}-2-hydroxy-6-methylphenyl)carbonyl]oxy}-2-hydroxy-6-methylbenzoic acid

- Gyrophoric Acid

-

- MDL: MFCD00597017

- インチ: InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30)

- InChIKey: ATQPZSQVWCPVGV-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O

計算された属性

- せいみつぶんしりょう: 468.10600

- どういたいしつりょう: 468.106

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 10

- 重原子数: 34

- 回転可能化学結合数: 7

- 複雑さ: 756

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 171A^2

- 疎水性パラメータ計算基準値(XlogP): 5.6

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 693.9±55.0 °C at 760 mmHg

- フラッシュポイント: 238.5±25.0 °C

- 屈折率: 1.686

- PSA: 170.82000

- LogP: 3.57080

- じょうきあつ: 0.0±2.3 mmHg at 25°C

Gyrophoric Acid セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Gyrophoric Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G45600-5mg |

4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid |

548-89-0 | ,HPLC≥93% | 5mg |

¥4640.0 | 2023-09-07 | |

| TRC | G120080-10mg |

Gyrophoric Acid |

548-89-0 | 10mg |

$1992.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | K31827-5mg |

Gyrophoric acid |

548-89-0 | 98% | 5mg |

$785 | 2024-05-24 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4178-10 mg |

Gyrophoric acid |

548-89-0 | 10mg |

¥3339.00 | 2022-04-26 | ||

| TRC | G120080-100mg |

Gyrophoric Acid |

548-89-0 | 100mg |

$ 17000.00 | 2023-09-07 | ||

| Ambeed | A327297-5mg |

Gyrophoricacid |

548-89-0 | 98% | 5mg |

$285.0 | 2025-03-01 | |

| TRC | G120080-5mg |

Gyrophoric Acid |

548-89-0 | 5mg |

$1120.00 | 2023-05-18 | ||

| MedChemExpress | HY-N3985-1mg |

Gyrophoric acid |

548-89-0 | ≥98.0% | 1mg |

¥3500 | 2024-07-24 | |

| A2B Chem LLC | AG28321-5mg |

GYROPHORIC ACID |

548-89-0 | 98% | 5mg |

$1315.00 | 2024-04-19 |

Gyrophoric Acid 関連文献

-

Khanh-Hung Nguyen,Marylène Chollet-Krugler,Nicolas Gouault,Sophie Tomasi Nat. Prod. Rep. 2013 30 1490

-

Syed Ghulam Musharraf,Nayab Kanwal,Vinitha M. Thadhani,M. Iqbal Choudhary Anal. Methods 2015 7 6066

-

I. Miralles,H. G. M. Edwards,F. Domingo,S. E. Jorge-Villar Anal. Methods 2015 7 6856

-

Susana E. Jorge Villar,Howell G. M. Edwards,Mark R. D. Seaward Analyst 2005 130 730

548-89-0 (Gyrophoric Acid) 関連製品

- 479-20-9(ATRANORIN)

- 436-32-8(Diffractaic acid)

- 480-56-8(Lecanoric acid)

- 168899-58-9(3-Acetoxy-2-methylbenzoic acid)

- 570-10-5(EVERNIC ACID)

- 6520-83-8(Ethyl 2-methoxy-6-methylbenzoate)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:548-89-0)Gyrophoric Acid

清らかである:99%

はかる:5mg

価格 ($):256